molecular formula C12H13BrO3 B1529304 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid CAS No. 1343735-62-5

5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid

Cat. No.: B1529304
CAS No.: 1343735-62-5
M. Wt: 285.13 g/mol
InChI Key: YRHFUUJVRKSXOT-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid is an organic compound characterized by a bromophenyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the acylation of 4-bromobenzene with 3-methyl-5-oxopentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Grignard Reaction: Reacting 4-bromobenzene with a Grignard reagent followed by oxidation and subsequent esterification.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.

  • Substitution: Bromine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or esters.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Derivatives with different functional groups replacing the bromine atom.

Chemistry:

  • Synthetic Intermediate: The compound serves as a precursor in the synthesis of more complex molecules.

  • Catalyst: It can act as a catalyst or a ligand in various chemical reactions.

Biology:

  • Biochemical Studies: Used in studying enzyme mechanisms and biochemical pathways.

  • Probes: Serves as a fluorescent probe in biological imaging.

Medicine:

  • Drug Development: Potential use in the development of new pharmaceuticals.

  • Diagnostic Agents: Employed in diagnostic imaging techniques.

Industry:

  • Material Science: Utilized in the production of advanced materials.

  • Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)oxazole-2-propionic acid: Similar structure but different functional groups.

  • 5-(4-Bromophenyl)furfural: Contains a furan ring instead of a pentanoic acid backbone.

Uniqueness:

  • The presence of the bromophenyl group and the specific arrangement of functional groups make 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid unique compared to its analogs

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHFUUJVRKSXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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